N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide
Description
N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide is a substituted acetamide derivative characterized by two 2-furylmethyl groups attached to the nitrogen atom and a 4-methylphenoxy moiety at the α-position of the acetamide backbone.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H19NO4/c1-15-6-8-16(9-7-15)24-14-19(21)20(12-17-4-2-10-22-17)13-18-5-3-11-23-18/h2-11H,12-14H2,1H3 |
InChI Key |
WCBIPNYTAHGZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-furylmethylamine and 4-methylphenoxyacetic acid.
Amide Bond Formation: The primary step involves the formation of an amide bond between 2-furylmethylamine and 4-methylphenoxyacetic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetamide backbone provides structural rigidity, enhancing its stability and bioavailability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural features can be compared to derivatives with modifications in the phenoxy ring or the amide substituents (Table 1).
Table 1: Structural Comparison of N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide and Analogous Compounds
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
Melting Points :
Spectral Data :
- 13C NMR : reports δ 172.0 ppm for the carbonyl carbon in related acetamides, consistent with the acetamide backbone . Thienylmethyl-substituted analogs () may show distinct shifts due to sulfur’s electron-withdrawing effects .
- IR Spectroscopy : Trichloroacetamide derivatives () exhibit strong C=O stretches near 1700 cm⁻¹ and C-Cl vibrations at 700–800 cm⁻¹, differing from furylmethyl-substituted compounds .
Biological Activity
N,N-bis(2-furylmethyl)-2-(4-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two furylmethyl groups and a 4-methylphenoxy group attached to an acetamide backbone. This configuration is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds with furan moieties often act as inhibitors for enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
- Antioxidant Activity : The presence of furyl groups can enhance the antioxidant capacity, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| MAO Inhibition | Selective inhibition of hMAO-B | |
| Antioxidant | Scavenging free radicals; reducing oxidative stress | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
-
MAO Inhibition Study :
A study evaluated the inhibitory effects of this compound on human MAO enzymes. Results indicated a significant selectivity for MAO-B over MAO-A, suggesting potential therapeutic applications in neurodegenerative diseases where MAO-B inhibition is beneficial. -
Antioxidant Activity Assessment :
The antioxidant capacity was assessed using DPPH and ABTS assays, demonstrating that the compound effectively scavenged free radicals, highlighting its potential as a protective agent against oxidative damage. -
Anti-inflammatory Evaluation :
In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with potential for oral bioavailability.
- Toxicology : Toxicological assessments indicate a low toxicity profile at therapeutic doses, supporting further development for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
